molecular formula C27H31N3O6S2 B15035512 2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide

2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B15035512
M. Wt: 557.7 g/mol
InChI Key: DAUJQRVKWGCTGB-UHFFFAOYSA-N
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Description

2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzenesulfonamido group, and a piperidine-1-sulfonyl group attached to an acetamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Ethoxyphenylamine: This can be achieved through the ethylation of phenylamine using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of Benzenesulfonamide: The 2-ethoxyphenylamine is then reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form 2-ethoxyphenylbenzenesulfonamide.

    Introduction of Piperidine-1-sulfonyl Group: The benzenesulfonamide derivative is further reacted with piperidine-1-sulfonyl chloride to introduce the piperidine-1-sulfonyl group.

    Formation of the Final Compound: The final step involves the acylation of the intermediate with chloroacetyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as carbonic anhydrase or kinases involved in cell signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethenylphenyl)acetamide: Similar in structure but lacks the sulfonamide and piperidine groups.

    N-(4-Hydroxyphenyl)acetamide:

    Benzenesulfonamide Derivatives: Various derivatives with different substituents on the benzene ring, used in medicinal chemistry for their diverse biological activities.

Uniqueness

2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C27H31N3O6S2

Molecular Weight

557.7 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C27H31N3O6S2/c1-2-36-26-14-8-7-13-25(26)30(38(34,35)23-11-5-3-6-12-23)21-27(31)28-22-15-17-24(18-16-22)37(32,33)29-19-9-4-10-20-29/h3,5-8,11-18H,2,4,9-10,19-21H2,1H3,(H,28,31)

InChI Key

DAUJQRVKWGCTGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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